molecular formula C15H14N2O B14638638 1-Aziridinecarboxamide, N,N-diphenyl- CAS No. 52204-95-2

1-Aziridinecarboxamide, N,N-diphenyl-

Cat. No.: B14638638
CAS No.: 52204-95-2
M. Wt: 238.28 g/mol
InChI Key: YFKQVUHZIHDTPO-UHFFFAOYSA-N
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Description

1-Aziridinecarboxamide, N,N-diphenyl- is a chemical compound with the molecular formula C15H14N2O and a molecular weight of 238.29 g/mol It is characterized by the presence of an aziridine ring, which is a three-membered nitrogen-containing ring, and two phenyl groups attached to the nitrogen atoms

Preparation Methods

The synthesis of 1-Aziridinecarboxamide, N,N-diphenyl- typically involves the reaction of aziridine with diphenylcarbamoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-Aziridinecarboxamide, N,N-diphenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.

    Substitution: The aziridine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted aziridines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes .

Scientific Research Applications

1-Aziridinecarboxamide, N,N-diphenyl- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: In medicinal chemistry, it serves as a precursor for the development of pharmaceutical agents. Its derivatives are explored for their therapeutic potential in treating various diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Aziridinecarboxamide, N,N-diphenyl- involves its interaction with specific molecular targets. The aziridine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with nucleophilic sites in biological molecules. These interactions can result in the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

1-Aziridinecarboxamide, N,N-diphenyl- can be compared with other similar compounds, such as:

The uniqueness of 1-Aziridinecarboxamide, N,N-diphenyl- lies in its specific substitution pattern and the resulting chemical and biological properties that make it suitable for various applications.

Properties

CAS No.

52204-95-2

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

IUPAC Name

N,N-diphenylaziridine-1-carboxamide

InChI

InChI=1S/C15H14N2O/c18-15(16-11-12-16)17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2

InChI Key

YFKQVUHZIHDTPO-UHFFFAOYSA-N

Canonical SMILES

C1CN1C(=O)N(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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